molecular formula C14H14N2O2S2 B3290815 2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-46-0

2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3290815
CAS No.: 868216-46-0
M. Wt: 306.4 g/mol
InChI Key: RZDYROZQLVGLLY-UHFFFAOYSA-N
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Description

2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of a naphthalene ring, a sulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method starts with the sulfonation of naphthalene to introduce the sulfonyl group. This is followed by the formation of the imidazole ring through cyclization reactions involving appropriate precursors. The methylthio group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl trifluoromethanesulfonate
  • 2-Methylnaphthalene
  • Naphthalen-2-ol

Uniqueness

Compared to similar compounds, 2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both a sulfonyl group and an imidazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-19-14-15-8-9-16(14)20(17,18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDYROZQLVGLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 3
2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 4
2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 6
2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole

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